REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]([C:15]1[N:24]=[C:23]([NH2:25])[C:22]2[C:17](=[CH:18][C:19]([O:28][CH3:29])=[C:20]([O:26][CH3:27])[CH:21]=2)[N:16]=1)[CH2:4][CH2:5][CH2:6][NH:7][C:8]([CH:10]1[O:14][CH2:13][CH2:12][CH2:11]1)=[O:9]>CO>[CH3:2][N:3]([C:15]1[N:24]=[C:23]([NH2:25])[C:22]2[C:17](=[CH:18][C:19]([O:28][CH3:29])=[C:20]([O:26][CH3:27])[CH:21]=2)[N:16]=1)[CH2:4][CH2:5][CH2:6][NH:7][C:8]([CH:10]1[O:14][CH2:13][CH2:12][CH2:11]1)=[O:9].[ClH:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |